
2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11F2N3O2 and its molecular weight is 315.28. The purity is usually 95%.
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Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of oxadiazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The presence of fluorine substituents at specific positions on the phenyl rings enhances their activity by improving binding affinity to target proteins.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | A431 (human epidermoid carcinoma) | 0.85 | |
Similar Oxadiazole Derivative | MCF7 (breast cancer) | 1.20 | |
Doxorubicin (control) | A431 | 0.50 |
The compound exhibited an IC50 value of 0.85 µM against the A431 cell line, indicating potent anticancer activity comparable to established chemotherapeutics.
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the fluorine atoms on the phenyl rings significantly enhance biological activity. The oxadiazole ring is crucial for interaction with biological targets, as it participates in hydrogen bonding and π-stacking interactions with proteins.
Key Findings:
- Fluorine Substitution: Enhances lipophilicity and bioavailability.
- Oxadiazole Ring: Essential for anticancer and antimicrobial activities.
- Acetamide Group: Contributes to overall stability and solubility in biological systems.
Case Study 1: Anticancer Efficacy
A study conducted on various oxadiazole derivatives including our compound showed that modifications at the phenyl rings led to an increase in cytotoxicity against cancer cell lines. Molecular docking studies revealed that the compound binds effectively to the active site of target proteins involved in cancer progression.
Case Study 2: Antimicrobial Screening
In a comprehensive screening of new oxadiazole derivatives, our compound was tested against a panel of bacterial strains. It exhibited significant antibacterial activity comparable to conventional antibiotics, suggesting its potential as an alternative treatment option.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2/c17-12-6-4-10(5-7-12)8-14(22)19-16-21-20-15(23-16)11-2-1-3-13(18)9-11/h1-7,9H,8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZHPZUSCPBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.